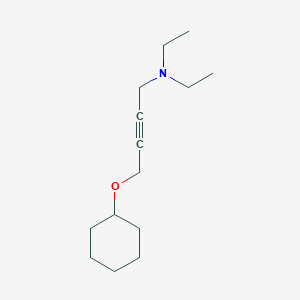
4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexyloxy group attached to a but-2-yn-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine typically involves the following steps:
Formation of the Cyclohexyloxy Group: This can be achieved by reacting cyclohexanol with an appropriate halogenating agent to form cyclohexyloxy halide.
Alkyne Formation: The next step involves the formation of the but-2-yn-1-amine backbone. This can be done by reacting propargylamine with diethylamine under suitable conditions.
Coupling Reaction: Finally, the cyclohexyloxy halide is reacted with the but-2-yn-1-amine backbone in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the diethylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine involves its interaction with specific molecular targets. The cyclohexyloxy group can enhance lipophilicity, allowing the compound to interact with lipid membranes. The amine group can form hydrogen bonds with biological targets, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclohexyloxy)-4-oxobutanoic acid: Similar in structure but contains a carboxylic acid group instead of an amine.
6-Chloro-4-(Cyclohexyloxy)-3-propylquinolin-2(1H)-one: Contains a quinoline ring and is used in different applications.
Uniqueness
4-(Cyclohexyloxy)-N,N-diethylbut-2-yn-1-amine is unique due to its combination of a cyclohexyloxy group with a but-2-yn-1-amine backbone. This structure imparts specific chemical properties and reactivity, making it valuable for diverse applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
83171-90-8 |
|---|---|
Fórmula molecular |
C14H25NO |
Peso molecular |
223.35 g/mol |
Nombre IUPAC |
4-cyclohexyloxy-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C14H25NO/c1-3-15(4-2)12-8-9-13-16-14-10-6-5-7-11-14/h14H,3-7,10-13H2,1-2H3 |
Clave InChI |
QNHANJDTKACTMI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC#CCOC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
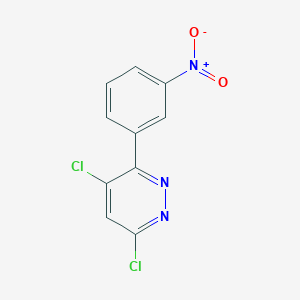
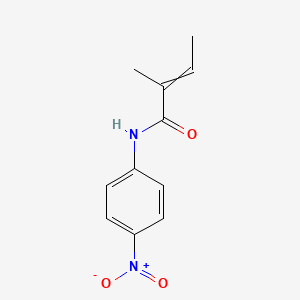
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
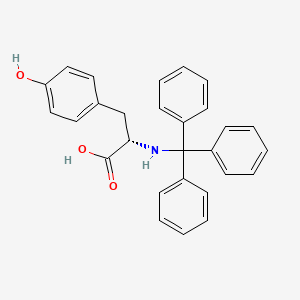
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
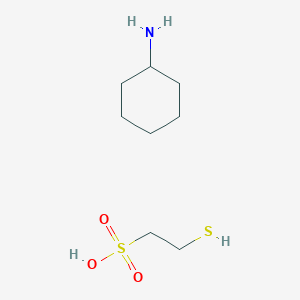
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
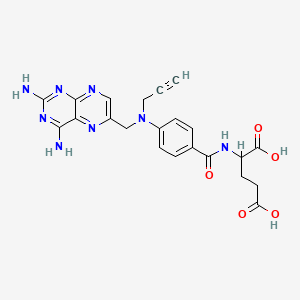

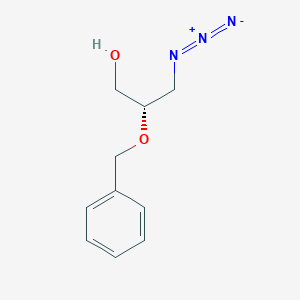
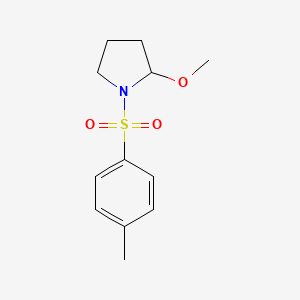
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
